

YCH1899: A Next-Generation PARP Inhibitor Overcoming Acquired Resistance in Preclinical Models

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Compound of Interest

Compound Name: YCH1899

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A Technical Whitepaper for Drug Development Professionals and Researchers

Abstract

YCH1899 is an investigational, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant preclinical efficacy, particularly in cancer models that have developed resistance to existing PARP inhibitors such as olaparib and talazoparib.[1][2][3][4] As a phthalazin-1(2H)-one derivative, **YCH1899** exhibits potent enzymatic inhibitory activity and distinct antiproliferation effects.[2][3] Preclinical data indicate that **YCH1899** retains its sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, two common mechanisms of acquired resistance to PARP inhibitors.[1][2][3][4] This whitepaper provides a comprehensive overview of the preclinical development of **YCH1899**, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction to YCH1899 and the PARP Inhibition Landscape

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA repair.[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[5][6]

However, the clinical utility of approved PARP inhibitors is often limited by the development of resistance.[\[2\]](#)[\[3\]](#)[\[4\]](#)

YCH1899 emerges as a promising next-generation PARP inhibitor designed to address this challenge.[\[1\]](#)[\[3\]](#) Its unique chemical structure and mechanism of action allow it to maintain cytotoxic activity in resistant cancer cell lines, offering a potential new therapeutic avenue for patients who have relapsed on prior PARP inhibitor therapy.

Quantitative Preclinical Data

The preclinical evaluation of **YCH1899** has yielded significant quantitative data supporting its potency and unique activity profile. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of YCH1899

Cell Line Type	IC50 (nM)	Comparison Compounds	Reference
Olaparib-Resistant Cells	0.89	Olaparib, Talazoparib	[2] [3]
Talazoparib-Resistant Cells	1.13	Olaparib, Talazoparib	[2] [3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of YCH1899

Xenograft Model	Dosing	Outcome	Comparison Compounds	Reference
Olaparib-Resistant Cell-Derived Xenograft	Dose-dependent	Prominent antitumor activity	Olaparib	[1] [2] [3] [4]
Talazoparib-Resistant Cell-Derived Xenograft	Dose-dependent	Prominent antitumor activity	Talazoparib	[1] [2] [3] [4]

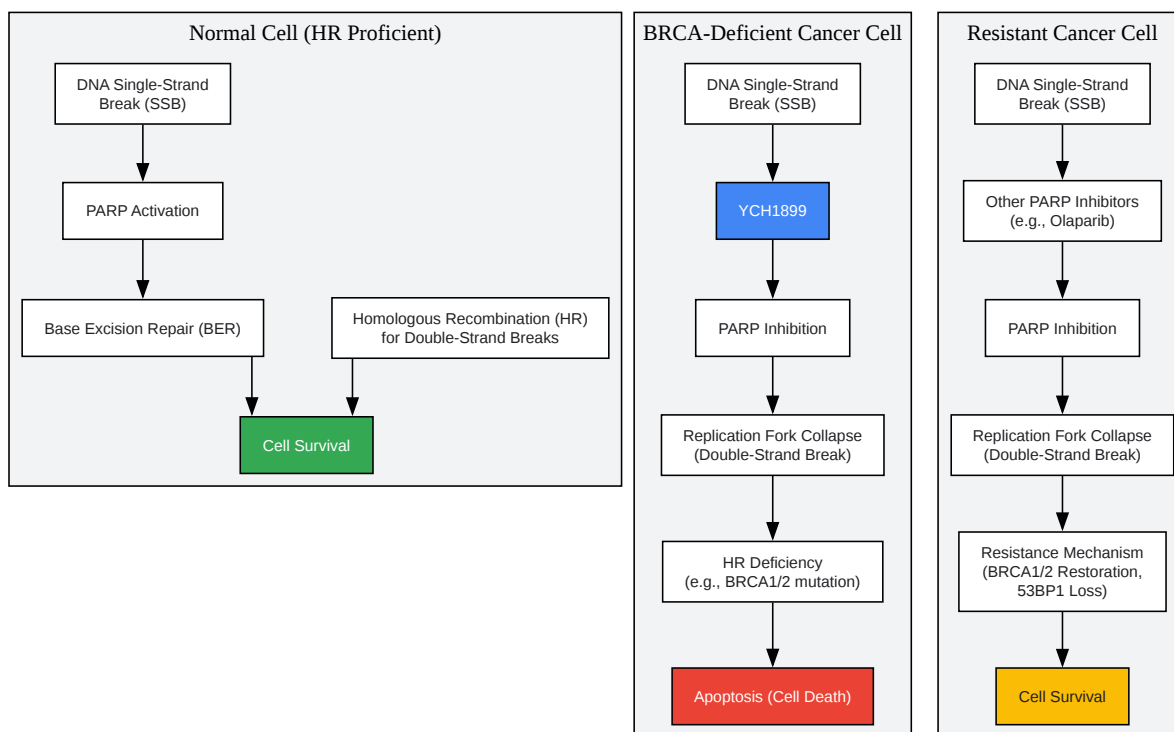
Table 3: Pharmacokinetic Properties of YCH1899

Species	Administration Route	Key Properties	Reference
Rat	Oral	Acceptable pharmacokinetic profile	[1] [2] [3]

Mechanism of Action and Signaling Pathways

YCH1899 functions by inhibiting PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, unrepaired single-strand breaks lead to the accumulation of double-strand breaks during replication. This overwhelming DNA damage results in cell death, a concept known as synthetic lethality.

A key feature of **YCH1899** is its ability to overcome common resistance mechanisms. It retains activity even when cancer cells restore BRCA1/2 function or lose the 53BP1 protein, which are known to confer resistance to first-generation PARP inhibitors.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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